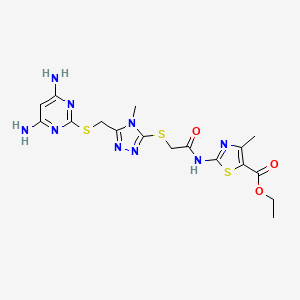

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule. It contains functional groups such as an amide, nitro group, and morpholino group. These types of compounds are often used in the field of medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of similar compounds often involves innovative methods such as palladium-catalyzed cyclization processes. The introduction of dimethylanilinoethenyl moiety at positions of the quinoxaline system was achieved by Heck reaction of p-dimethylaminovinylbenzene with bromoquinoxalines in the presence of palladium acetate .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques like X-ray diffraction, FT-IR spectroscopy, and NMR spectroscopy . Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are often used to investigate the electronic, structural, reactivity, and photophysical properties .Chemical Reactions Analysis

Chemical reactions involving similar compounds can lead to the formation of cyclic aminimides and triazindiones, showcasing the compound’s versatility in undergoing cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques like UV-Vis-NIR spectroscopy, photoluminescence spectroscopy, and atomic force microscopy . The HOMO–LUMO energy gap of similar compounds was found to be 2.806 eV indicating stiff and smooth nature of the titled molecule .Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide has been used extensively in scientific research to study the role of PKC enzymes in various cellular processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, this compound has been used to study the role of PKC enzymes in the regulation of insulin secretion in pancreatic beta cells, as well as the role of PKC in the regulation of ion channels in neurons.

Mechanism of Action

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide acts as a potent inhibitor of PKC enzymes by binding to the enzyme's active site and preventing the enzyme from phosphorylating its target proteins. This inhibition leads to a decrease in cellular signaling pathways that are regulated by PKC enzymes, ultimately leading to the observed biological effects of this compound.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific cellular context in which it is used. For example, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that are responsible for the programmed cell death pathway. In addition, this compound has been shown to regulate the activity of ion channels in neurons, leading to changes in synaptic transmission and neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide in scientific research is its high potency and specificity for PKC enzymes. This allows researchers to selectively target PKC enzymes without affecting other cellular signaling pathways. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide. One potential area of research is the development of more potent and selective PKC inhibitors that can be used in a wider range of experimental settings. In addition, future research could focus on the use of this compound in the treatment of various diseases, including cancer and neurological disorders. Finally, research could also focus on the development of new synthetic methods for the production of this compound and related compounds.

Synthesis Methods

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide involves a multi-step process that begins with the reaction of 4-nitrobenzoyl chloride with 2-(4-(dimethylamino)phenyl)ethylamine to form 4-nitrobenzamide. This intermediate is then reacted with 2-morpholinoethanol in the presence of a catalyst to yield this compound. The final product is purified using column chromatography and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Safety and Hazards

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-23(2)18-7-3-16(4-8-18)20(24-11-13-29-14-12-24)15-22-21(26)17-5-9-19(10-6-17)25(27)28/h3-10,20H,11-15H2,1-2H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPSFKONSIHMDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2379507.png)

![Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2379508.png)

![2-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2379516.png)

![1-[4-[2-(3-Chlorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2379526.png)